4-({[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetyl}amino)benzoic acid
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Overview
Description
4-({[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetyl}amino)benzoic acid is a complex organic compound that features a pyrazole ring substituted with difluoromethyl and methyl groups, an acetyl group, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetyl}amino)benzoic acid typically involves multiple steps. One common method starts with the preparation of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. This intermediate can be synthesized by treating the ethyl ester of difluoroacetoacetic acid with triethyl orthoformate in the presence of acetic anhydride, followed by reaction with methyl hydrazine to form the pyrazole ring . The resulting ester is then hydrolyzed with sodium hydroxide to yield the pyrazole acid .
Next, the pyrazole acid is coupled with 4-aminobenzoic acid using standard peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an appropriate solvent like dichloromethane . The reaction mixture is stirred at room temperature until the coupling is complete, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and scalable reaction conditions. For example, the use of nanoscale titanium dioxide as a catalyst for esterification can increase reaction yield and reduce reaction time .
Chemical Reactions Analysis
Types of Reactions
4-({[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetyl}amino)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
4-({[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetyl}amino)benzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-({[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetyl}amino)benzoic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: An intermediate in the synthesis of the target compound.
4-Aminobenzoic acid: A precursor used in the coupling reaction.
Difluoromethylated pyrazoles:
Uniqueness
4-({[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetyl}amino)benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its difluoromethyl and acetyl groups enhance its stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C14H13F2N3O3 |
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Molecular Weight |
309.27 g/mol |
IUPAC Name |
4-[[2-[3-(difluoromethyl)-5-methylpyrazol-1-yl]acetyl]amino]benzoic acid |
InChI |
InChI=1S/C14H13F2N3O3/c1-8-6-11(13(15)16)18-19(8)7-12(20)17-10-4-2-9(3-5-10)14(21)22/h2-6,13H,7H2,1H3,(H,17,20)(H,21,22) |
InChI Key |
DNSKFISWGVKAOH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CC(=O)NC2=CC=C(C=C2)C(=O)O)C(F)F |
Origin of Product |
United States |
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